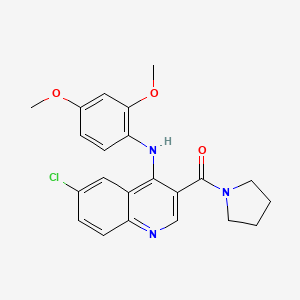

(6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Chloro-4-((2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C22H22ClN3O3 and a molecular weight of 411.89. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is a bicyclic compound containing nitrogen . It also contains a pyrrolidin-1-yl group and a 2,4-dimethoxyphenyl group attached to the quinoline nucleus.Scientific Research Applications

Spectroscopic Properties and Theoretical Studies

Research has explored the spectroscopic properties of compounds closely related to the specified chemical, focusing on their electronic absorption, excitation, and fluorescence in various solvents. Quantum chemistry calculations, such as DFT and TD-DFT/B3lyp methods, have been utilized to understand their structure and behavior, indicating the importance of intramolecular interactions and substitution effects on their electronic properties (Al-Ansari, 2016).

Synthetic Pathways and Heterocyclic Compound Formation

Another aspect of research on related compounds involves exploring synthetic routes for converting chloroallylamines into heterocyclic compounds, demonstrating the versatility of these chemical structures in forming various heterocyclic frameworks, which could have implications in developing new materials or drugs (McDonald & Proctor, 1975).

Potential Antimicrobial and Anticancer Agents

Some studies have synthesized novel derivatives with the aim of evaluating their antimicrobial and anticancer activities. These efforts highlight the potential of such compounds in medicinal chemistry, especially in the search for new treatments against resistant strains of bacteria and cancer cells (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antagonistic Properties and Bioavailability

Further research has been conducted on derivatives to improve their potency as antagonists for certain receptors, showcasing the compound's relevance in pharmaceutical research and development for therapeutic applications. This includes studies on oral bioavailability and anti-inflammatory activity in murine models, pointing towards potential clinical applications (Yokoyama et al., 2009).

Structural and Conformational Analysis

Conformational analysis of similar compounds has been carried out to establish structure-activity relationships, which are crucial for designing drugs with specific pharmacological properties. Such studies involve sophisticated computational and experimental techniques to determine stable forms and their pharmacological implications (Karkhut et al., 2014).

Future Directions

Quinoline derivatives are widely used in various fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that there could be potential future research directions for this compound in these areas.

Mechanism of Action

The compound also contains a dimethoxyphenyl group, which is a common motif in organic chemistry and drug design due to its ability to participate in various chemical reactions and its potential to modulate the biological activity of a compound .

The pyrrolidin-1-yl)methanone part of the molecule is a common feature in many bioactive compounds and drugs. Pyrrolidines are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Properties

IUPAC Name |

[6-chloro-4-(2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c1-28-15-6-8-19(20(12-15)29-2)25-21-16-11-14(23)5-7-18(16)24-13-17(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJWYDPWTIYLIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)

![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)